Amylopectin
Overview
Description
Amylopectin is a highly branched component of starch, playing a crucial role in the storage of glucose in plants. It comprises α-(1→4) linked glucose units with α-(1→6) glycosidic bonds at the branch points, resulting in a complex, tree-like structure. This structural complexity makes amylopectin soluble in water and contributes to the unique properties of starch in food and industrial applications. Its synthesis and degradation are vital for plant energy metabolism and have implications in food science and technology.
Synthesis Analysis
Amylopectin synthesis involves a coordinated action of several enzymes, including starch synthase, branching enzymes, and debranching enzymes. These enzymes regulate the length of the amylopectin chains and the degree of branching, affecting the functional properties of starch. Mutations in genes encoding these enzymes can alter amylopectin structure, impacting grain and malt quality in crops like barley, which in turn influences the quality and flavor of derived products like beer through fermentable sugar profiles and fermentation rates (Gous & Fox, 2017).
Molecular Structure Analysis
The molecular structure of amylopectin, characterized by its branched nature, determines its physicochemical properties. The branching pattern, involving α-(1→6) linkages, creates a densely packed structure, influencing starch's gelatinization, retrogradation, and digestibility. A deeper understanding of amylopectin's internal structure is crucial for exploring its role in starch functionality and its interactions in biological systems and food matrices (Zhu, 2018).
Scientific Research Applications
Structural Insights and Properties
- Branch Structure Analysis in Barley: Amylopectin is a highly branched starch component with clustered α-D-glucose chains. A study on barley amylopectin explored its cluster interconnection and domain formation, revealing that longer chains (bc-chains) play a role in these interconnections, suggesting a unique chain category within the amylopectin macromolecule (Källman et al., 2013).
- Amylopectin in Apicomplexan Parasites: Amylopectin serves as a carbohydrate storage in different life-stages of apicomplexan parasites, including Cryptosporidium parvum. Ultrastructural analysis of amylopectin granules provided insights into their size, shape, and resistance to glycohydrolases (Harris et al., 2004).
Modification and Applications
- Molecular Weight Reduction by Ultrasound: The ultrasound technique has been effective in reducing the molecular weight of amylopectin without altering its chemical structure, opening pathways for its use in functionalized nanomaterials and enhancing its diffusion quality (Peres et al., 2015).
- Hyperbranched Amylopectin Derivatives: Amylopectin's hyperbranched structure has been harnessed to develop amphiphilic derivatives with hydrophobic shells and hydrophilic cores. These derivatives show potential as nanovehicles for the controlled release of molecules and in situ synthesis of metallic nanoparticles (Zeng et al., 2013).
Future Directions
The interaction between starch and phenolic compounds could promote health and nutritional value by reducing starch digestion rate and enhancing bioavailability . Therefore, establishing a comprehensive understanding of starch–polyphenol complexes could improve their application in the food industry .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGFVAGNIYUEEP-WUYNJSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amylopectin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Amylopectin | |
CAS RN |
9037-22-3 | |
Record name | Amylopectin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14927 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amylopectin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amylopectin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amylopectin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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